

Spectroscopic Analysis of 2-Methoxyethyl Phenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethyl phenyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyethyl phenyl ether** (also known as 2-methoxyethoxybenzene), a compound of interest in various chemical research and development sectors. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methoxyethyl phenyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned high-resolution NMR dataset for **2-Methoxyethyl phenyl ether** is not readily found in the searched literature, general chemical shift ranges for similar ether compounds can be referenced. Protons on a carbon adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range in ^1H NMR spectra.^{[1][2]} Carbon atoms bonded to an ether oxygen generally show signals in the 50 to 80 ppm region in ^{13}C NMR spectra.^{[1][2]}

For the isomeric compound (2-Methoxyethyl)benzene, the following ^1H NMR data has been reported, which can serve as a useful comparison for estimating the chemical shifts in **2-Methoxyethyl phenyl ether**.

Table 1: ^1H NMR Data for (2-Methoxyethyl)benzene

Chemical Shift (ppm)	Assignment
7.27	Aromatic protons
7.20	Aromatic protons
7.19	Aromatic protons
3.58	-O-CH ₂ -
3.33	-O-CH ₃
2.87	Ar-CH ₂ -

Source: ChemicalBook[3]

Infrared (IR) Spectroscopy

Phenyl alkyl ethers are characterized by two strong C-O stretching absorption bands in their infrared spectra.[1][2]

Table 2: Key IR Absorption Bands for **2-Methoxyethyl Phenyl Ether**

Wavenumber (cm ⁻¹)	Assignment
~1250	Aryl-O stretching
~1050	Alkyl-O stretching

Note: These are characteristic ranges for phenyl alkyl ethers.[1][2] A complete peak list for **2-Methoxyethyl phenyl ether** is not readily available in the searched results.

Mass Spectrometry (MS)

The mass spectrum of **2-Methoxyethyl phenyl ether** obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Table 3: Mass Spectrometry Data for **2-Methoxyethyl Phenyl Ether** (as Benzene, (2-methoxyethoxy)-)

m/z	Relative Intensity (%)
59	100.0
152 (M ⁺)	85.9
94	78.4
77	48.0
58	38.0
65	23.0
109	22.0
51	21.0
39	19.0
31	18.0

Source: NIST WebBook, PubChem[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2-Methoxyethyl phenyl ether** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Transfer the solution to a clean NMR tube.

Data Acquisition:

- ¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).
- ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of pure **2-Methoxyethyl phenyl ether** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin capillary film between the plates.
- Ensure there are no air bubbles in the film.

Data Acquisition:

- Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Place the prepared salt plate assembly in the sample holder of the IR spectrometer.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

- A small amount of the sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+) and various fragment ions.

Data Acquisition:

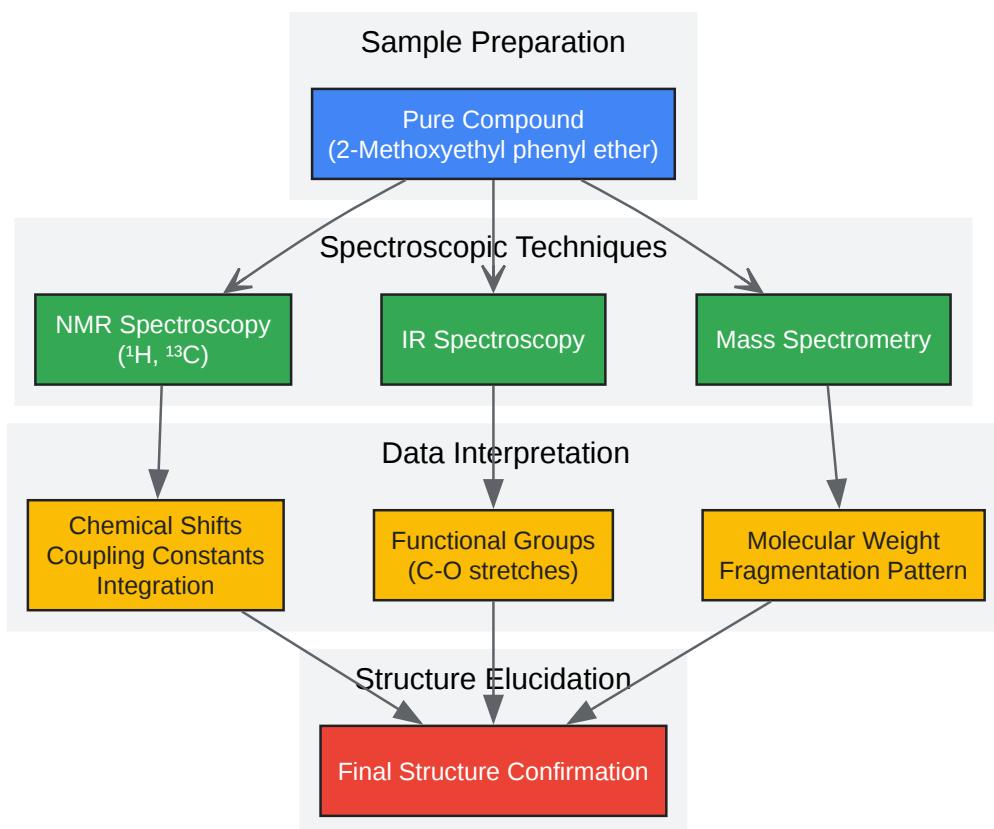
- The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector measures the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-Methoxyethyl phenyl ether**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

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References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. (2-Methoxyethyl)benzene(3558-60-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxyethyl phenyl ether | C9H12O2 | CID 96375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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